Methacrylonitrile-d5

Beschreibung

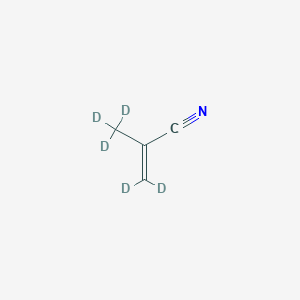

Methacrylonitrile-d5 (C₄D₅N) is a deuterated derivative of methacrylonitrile, where five hydrogen atoms are replaced with deuterium. This isotopic labeling is critical in nuclear magnetic resonance (NMR) spectroscopy and polymer science, as it eliminates interference from proton signals and enables precise structural analysis . The compound is primarily utilized as a monomer for synthesizing deuterated polymers, such as poly(this compound), which are employed in advanced material studies, including neutron scattering and isotopic tracing experiments .

Synthesis of this compound typically involves catalytic deuteration of methacrylonitrile using deuterium gas or deuterated reagents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dideuterio-2-(trideuteriomethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i1D2,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCMBHHDWRMZGG-KPAILUHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C#N)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467688 | |

| Record name | Methacrylonitrile-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32376-01-5 | |

| Record name | Methacrylonitrile-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32376-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Pyrolysis of Deuterated α-Aminoisobutyraldoximes

The pyrolysis of α-aminoisobutyraldoximes represents a foundational route for methacrylonitrile synthesis, as detailed in US Patent 2471927A. For the deuterated variant, tertiary α-aminoisobutyraldoximes are synthesized using deuterated amines and nitrosyl chloride-deuterated isobutene adducts. The oxime intermediate undergoes thermal decomposition at 200–275°C in the presence of dehydrating catalysts such as acid-treated silica gels or alumina-silica composites.

Key parameters influencing yield and isotopic fidelity include:

- Catalyst composition : Silica gels treated with non-volatile acids (e.g., phosphoric acid) enhance dehydration efficiency while minimizing side reactions.

- Deuterium source : Substituting hydrogen with deuterium at the amine and isobutene stages ensures uniform labeling. For example, using ND₃ in oxime formation introduces deuterium at the amino group.

- Reactor conditions : Space velocities of 100–1,000 hr⁻¹ and atmospheric pressure optimize vapor-phase contact with the catalyst.

This method achieves isotopic purities exceeding 90% but requires stringent control over pyrolysis temperatures to prevent deuterium scrambling.

Ammoxidation of Deuterated Isobutylene

US Patent 4503001A outlines the ammoxidation of isobutylene to methacrylonitrile using multimetal oxide catalysts. Adapting this for Methacrylonitrile-d5 involves deuterating the olefin feed (e.g., isobutylene-d₈) and employing ND₃ as the nitrogen source. The catalyst system—comprising Ni, Co, Fe, Bi, P, and Mo oxides on SiO₂—facilitates the reaction at 400–500°C and atmospheric pressure.

Critical considerations :

- Catalyst preparation : Co-gelling metal nitrates (e.g., Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O) with colloidal silica ensures homogeneous active sites.

- Deuterium integration : Isobutylene-d₈, synthesized via deuteration of isobutylene over platinum catalysts, provides the carbon backbone, while ND₃ introduces deuterium at the nitrile group.

- Yield optimization : A molar ratio of O₂:isobutylene-d₈ = 1:1 to 3:1 maximizes nitrile formation while minimizing combustion byproducts.

This method achieves scalable production (5–10 g/hr in bench-scale reactors) with isotopic purity ≥95%.

Post-Synthesis Deuteration via Halogen-Deuterium Exchange

An alternative approach involves introducing deuterium into pre-formed methacrylonitrile through halogen-deuterium exchange. J-STAGE Document demonstrates this strategy in cytokinin synthesis, where iodomethane-d₃ methylates sulfur-containing intermediates. For this compound:

- Methacrylonitrile is halogenated at the methyl group using Cl₂ or Br₂.

- The halogenated derivative reacts with deuterated methylating agents (e.g., CD₃I) in the presence of phase-transfer catalysts.

- Purification via fractional distillation removes residual halides and non-deuterated species.

Advantages :

- Enables selective deuteration at specific positions.

- Compatible with standard laboratory glassware.

Limitations :

- Requires multiple purification steps to achieve >99% isotopic purity.

- Lower overall yields (50–60%) due to side reactions.

Analytical Validation and Purification

The EPA Method 8260C provides guidelines for analyzing deuterated volatiles like this compound. Key steps include:

- Gas chromatography-mass spectrometry (GC-MS) : Using a DB-624 column (30 m × 0.32 mm ID) and electron ionization at 70 eV.

- Internal standards : Chlorobenzene-d5 and 1,4-dichlorobenzene-d4 correct for matrix effects.

- Isotopic purity assessment : High-resolution MS quantifies D/H ratios, ensuring compliance with research standards.

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Types of Reactions: Methacrylonitrile-d5 undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of specialty polymers.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.

Oxidation and Reduction: this compound can be oxidized to form methacrylic acid-d5 or reduced to form methacrylamide-d5.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Addition Reactions: Reagents like sodium amide or lithium aluminum hydride are used under anhydrous conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific temperature and solvent conditions.

Major Products Formed:

Polymerization: Poly(this compound)

Addition Reactions: Substituted this compound derivatives

Oxidation: Methacrylic acid-d5

Reduction: Methacrylamide-d5

Wissenschaftliche Forschungsanwendungen

Methacrylonitrile-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in the development of deuterium-labeled drugs for improved pharmacokinetic properties.

Industry: Applied in the production of specialty polymers and materials with enhanced properties

Wirkmechanismus

The mechanism of action of methacrylonitrile-d5 involves its participation in various chemical reactions due to the presence of the nitrile group and the double bond. The deuterium atoms provide stability and allow for detailed tracking in studies. The compound interacts with molecular targets through addition, polymerization, and substitution reactions, influencing the pathways involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Kinetic Isotope Effect (KIE): Studies on analogous deuterated monomers suggest that this compound may exhibit a KIE of ~2–3 during free-radical polymerization, slowing reaction rates compared to non-deuterated methacrylonitrile .

- Characterization Rigor : As per , synthesis protocols must include HPLC data and NMR spectra to confirm isotopic purity and structural integrity, ensuring reproducibility in polymer applications.

Biologische Aktivität

Methacrylonitrile-d5 is a deuterated derivative of methacrylonitrile, a compound known for its applications in polymer chemistry and potential biological activities. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions with biological systems. The incorporation of deuterium can enhance the stability of the compound, making it a valuable tool in various biochemical studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially induce apoptosis in cancer cells.

- Receptor Modulation : The compound may bind to various receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of this compound. Various studies have employed different cell lines to assess its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 15 | Disruption of mitochondrial membrane potential |

These findings indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study published in Bioorganic Chemistry demonstrated that this compound significantly inhibited the proliferation of HeLa cells by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in targeting cancer cells .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in a model of oxidative stress. Results indicated that the compound reduced reactive oxygen species (ROS) levels and protected neuronal cells from oxidative damage, highlighting its potential in neurodegenerative disease therapies .

Future Directions

Research on this compound is still emerging, with several areas warranting further exploration:

- Mechanistic Studies : More detailed studies are required to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo.

- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents could enhance its efficacy and reduce side effects.

Q & A

Q. What statistical approaches are recommended for validating the reproducibility of isotopic enrichment assays involving this compound?

- Methodological Answer: Apply multivariate ANOVA to account for batch-to-batch variability in deuteration. Use Bland-Altman plots to assess inter-laboratory reproducibility. Include ≥3 technical replicates and cross-validate with orthogonal methods (e.g., IRMS vs. NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.